molecular formula C15H9Cl2NO2 B8518673 2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid

2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid

Cat. No.: B8518673
M. Wt: 306.1 g/mol
InChI Key: YPQKGGWTWDZPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to an indole core, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid is unique due to its indole core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the carboxylic acid group also enhances its reactivity and potential for further functionalization.

Properties

Molecular Formula

C15H9Cl2NO2

Molecular Weight

306.1 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-1H-indole-5-carboxylic acid

InChI

InChI=1S/C15H9Cl2NO2/c16-10-2-1-3-11(17)14(10)13-7-9-6-8(15(19)20)4-5-12(9)18-13/h1-7,18H,(H,19,20)

InChI Key

YPQKGGWTWDZPQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC3=C(N2)C=CC(=C3)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2,6-dichloro-phenyl)-1H-indole-5-carboxylic acid methyl ester in 2N LiOH aqueous solution (1 mL) and THF (1 mL) was stirred at room temperature for 16 h. The mixture was washed with Et2O. The aqueous layer was acidified with 1N HCl aqueous solution, extracted with Et2O. The organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure to give 2-(2,6-dichloro-phenyl)-1H-indole-5-carboxylic acid as a white solid: MS (m/z) 306.1 (M+1).
Name
2-(2,6-dichloro-phenyl)-1H-indole-5-carboxylic acid methyl ester
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